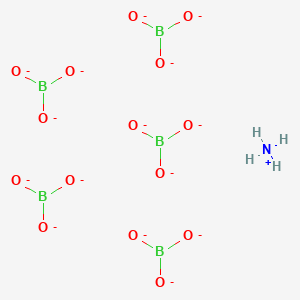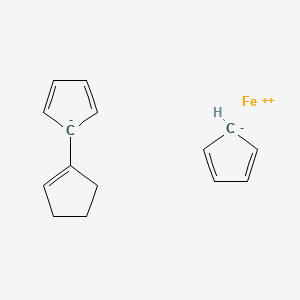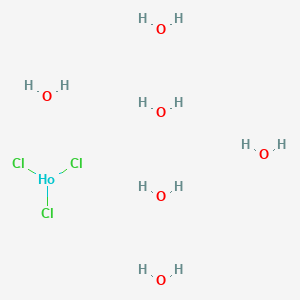
Holmium(III) chloride hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Holmium(III) chloride hexahydrate is an inorganic compound with the chemical formula HoCl₃·6H₂O. It is a light yellow crystalline solid that is highly soluble in water. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
Holmium(III) chloride hexahydrate is an inorganic compound It can be used to produce pure holmium .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is soluble in water and starts to release water of crystallization at 64°C . It is also sensitive to light, exhibiting different colors in natural and fluorescent lighting .
Preparation Methods
Synthetic Routes and Reaction Conditions
Holmium(III) chloride hexahydrate can be synthesized through several methods:
Reaction with Hydrochloric Acid: Holmium metal reacts with hydrochloric acid to form this compound[ 2 \text{Ho} + 6 \text{HCl} \rightarrow 2 \text{HoCl}_3 + 3 \text{H}_2 ]
Direct Reaction with Chlorine: Holmium metal reacts directly with chlorine gas[ 2 \text{Ho} + 3 \text{Cl}_2 \rightarrow 2 \text{HoCl}_3 ]
Reaction with Ammonium Chloride: Heating a mixture of holmium(III) oxide and ammonium chloride at 200-250°C[ \text{Ho}_2\text{O}_3 + 6 \text{NH}_4\text{Cl} \rightarrow 2 \text{HoCl}_3 + 6 \text{NH}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound typically involves the direct reaction of holmium metal with hydrochloric acid or chlorine gas due to the simplicity and efficiency of these methods .
Chemical Reactions Analysis
Types of Reactions
Holmium(III) chloride hexahydrate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: Holmium(III) chloride can participate in redox reactions where it can be reduced to holmium metal or oxidized to holmium(III) oxide.
Substitution Reactions: It can undergo substitution reactions where the chloride ions are replaced by other anions.
Common Reagents and Conditions
Oxidation: Reacting with oxygen or other oxidizing agents to form holmium(III) oxide.
Reduction: Using reducing agents like hydrogen gas to reduce holmium(III) chloride to holmium metal.
Substitution: Reacting with other halides or ligands to form different holmium complexes.
Major Products
Holmium(III) oxide: Formed through oxidation.
Holmium metal: Formed through reduction.
Holmium complexes: Formed through substitution reactions.
Scientific Research Applications
Holmium(III) chloride hexahydrate has a wide range of applications in scientific research:
Biology: Employed in proteomics research and the study of biological systems.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Comparison with Similar Compounds
Holmium(III) chloride hexahydrate can be compared with other lanthanide chlorides:
Dysprosium(III) chloride: Similar in structure and properties but has different magnetic and optical characteristics.
Erbium(III) chloride: Shares similar chemical behavior but differs in its applications, particularly in telecommunications and laser technology.
Gadolinium(III) chloride: Known for its use in magnetic resonance imaging (MRI) contrast agents, differing in its magnetic properties and biological applications.
Properties
IUPAC Name |
trichloroholmium;hexahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Ho.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQFCXABQYNXLP-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.Cl[Ho](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H12HoO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystals; [MSDSonline] |
Source


|
| Record name | Holmium chloride hexahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9141 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Q1: What makes Holmium(III) chloride hexahydrate useful in creating magnetically responsive materials?
A1: this compound is a paramagnetic compound, meaning it is attracted to externally applied magnetic fields. This property is imparted to materials incorporating the compound. For example, in the research paper "Surface Modification of Polydopamine Particles via Magnetically-Responsive Surfactants" [], researchers used this compound to synthesize a magnetically-responsive surfactant. This surfactant was then used to modify polydopamine particles, ultimately creating particles that respond to magnetic fields [].
Q2: Besides its magnetic properties, are there other characteristics of this compound that make it suitable for material modification?
A2: Yes, its ability to form complexes with other molecules is advantageous. In the same study [], this compound readily complexed with a commercially available surfactant, demonstrating its versatility in creating modified materials with tailored properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

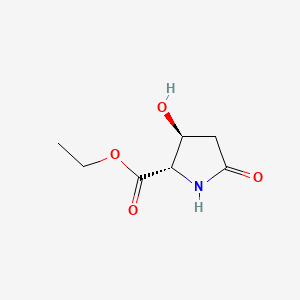
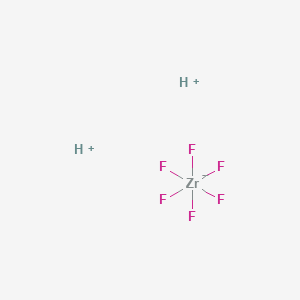
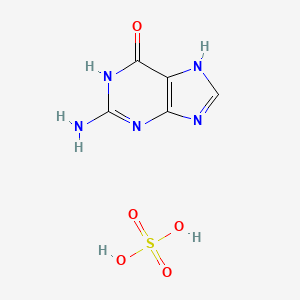


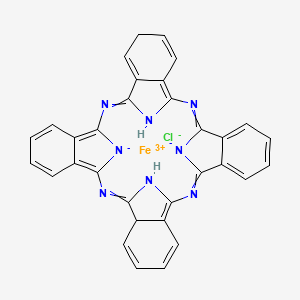
![Pentasodium 4-[[4-[(3,6-disulfonato-1-naphthyl)azo]-7-sulfonato-1-naphthyl]azo]-3-hydroxynaphthalene-2,7-disulfonate](/img/structure/B1143626.png)
![5-[(7-Amino-1-hydroxy-3-sodiooxysulfonyl-2-naphthalenyl)azo]-8-[[4-(phenylazo)-6-sodiooxysulfonyl-1-naphthalenyl]azo]-2-naphthalenesulfonic acid sodium salt](/img/structure/B1143627.png)
